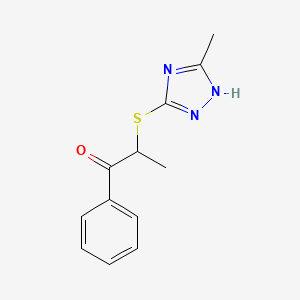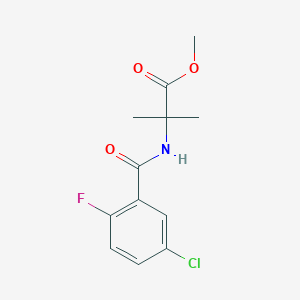![molecular formula C14H11FN2O B14909883 4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)
4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline is a heterocyclic compound that contains a benzoxazole ring substituted with a fluorine atom and a methyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the benzoxazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline typically involves the formation of the benzoxazole ring followed by the introduction of the fluorine and methyl substituents. One common method involves the cyclization of 2-aminophenol derivatives with appropriate reagents to form the benzoxazole core. The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper or ruthenium may be employed to facilitate the cyclization process, while metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and oxone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include fluorinated benzoxazole derivatives, aminobenzoxazoles, and various substituted benzoxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline involves its interaction with various molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cell signaling pathways, leading to apoptosis in cancer cells. The fluorine atom enhances the compound’s binding affinity to its targets, while the methyl group modulates its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the fluorine and methyl substituents.
Thiazole: Another heterocyclic compound with a sulfur atom instead of oxygen, exhibiting different biological activities.
Oxazole: Similar to benzoxazole but with a different substitution pattern, leading to varied chemical and biological properties
Uniqueness
4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline is unique due to the presence of both fluorine and methyl groups, which enhance its chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group provides steric hindrance, affecting its interaction with molecular targets .
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
4-(5-fluoro-1,3-benzoxazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H11FN2O/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 |
InChI Key |
VPGYZGKNFZPAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)


![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)
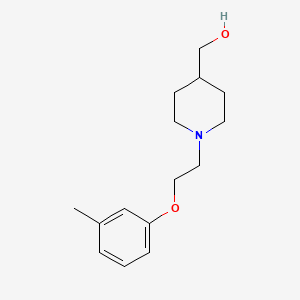
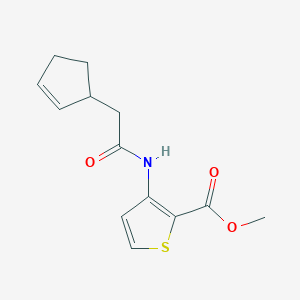
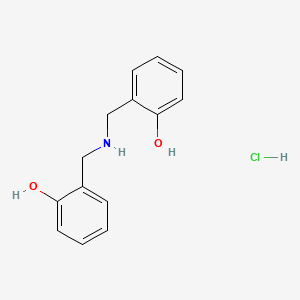
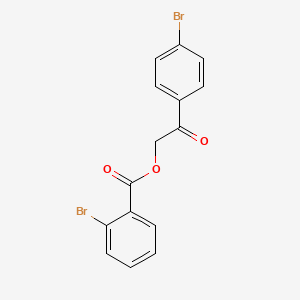
![N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide](/img/structure/B14909861.png)
